
FF-10101
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FF-10101-01 ist ein neuartiger, irreversibler Inhibitor der Fms-ähnlichen Tyrosinkinase 3 (FLT3), einer Rezeptortyrosinkinase. Diese Verbindung hat eine signifikante Wirksamkeit gegen akute myeloische Leukämie (AML)-Zellen gezeigt, die FLT3-Mutationen tragen, einschließlich derer, die gegenüber anderen FLT3-Inhibitoren resistent sind . Die Verbindung bildet eine kovalente Bindung mit dem Cysteinrest an Position 695 von FLT3, was zu einer selektiven und potenten Hemmung der Kinase führt .
Analyse Chemischer Reaktionen
Covalent Bond Formation with FLT3 Cysteine Residues
FF-10101 forms an irreversible covalent bond with Cys695 in the FLT3 kinase domain via a Michael addition reaction . This reaction involves:
- The α,β-unsaturated acrylamide group in this compound acting as a Michael acceptor.
- The thiol group (-SH) of Cys695 in FLT3 acting as a nucleophile, attacking the β-carbon of the acrylamide group.
This covalent interaction was confirmed through:
- X-ray crystallography of the this compound–FLT3 complex, showing electron density maps consistent with covalent bond formation .
- Mutagenesis studies (Cys695 → Ser695), which abolished this compound’s inhibitory activity .
Kinetic and Selectivity Profiling
This compound exhibits irreversible inhibition kinetics , demonstrated by sustained FLT3 phosphorylation suppression even after drug washout . Key comparative data:
Parameter | This compound | FLA-9430 (Non-covalent analog) |
---|---|---|
IC₅₀ (FLT3-ITD) | 2.4 nM | 99 nM |
IC₅₀ (FLT3-C695S) | 79 nM | 88 nM |
Reversibility | Irreversible | Reversible |
Selectivity : this compound shows >30-fold selectivity for FLT3 over 216 tested kinases, except FMS (IC₅₀ = 0.94 nM) and KIT (IC₅₀ = 2.0 nM) .
Structural Basis of Covalent Binding
The co-crystal structure (PDB: 5X02 ) reveals:
- The acrylamide group of this compound forms a covalent bond with Cys695 (bond length: ~1.8 Å).
- Hydrogen bonds between this compound and Glu692 (hinge region) and Asp698 (DFG motif) .
- Hydrophobic interactions with Leu616 , Val621 , and Phe830 stabilize the binding .
Reaction with FLT3 Ligand (FL)
This compound retains activity in the presence of FLT3 ligand (FL), unlike reversible inhibitors like quizartinib. This is attributed to:
- Covalent bond formation preventing ligand-induced conformational changes.
- IC₅₀ shift : this compound’s IC₅₀ increases from 2.4 nM (without FL) to 12 nM (with FL), compared to quizartinib’s shift from 1.2 nM to 98 nM .
Resistance Mutations and Reactivity
Resistance to this compound arises primarily from C695 mutations (e.g., C695S/Y/F), which prevent covalent bond formation . Other mutations (e.g., F691L, D835Y) do not confer resistance due to this compound’s covalent mechanism .
In Vitro and In Vivo Pharmacodynamic Evidence
- Cellular assays : this compound induces apoptosis in FLT3-ITD AML cell lines (MOLM-13, MV4-11) at 10–100 nM .
- Mouse models : Oral administration (10–30 mg/kg) achieves >90% FLT3 phosphorylation inhibition for 24 hours .
Comparative Analysis with Other Covalent Inhibitors
This compound’s acrylamide-based design contrasts with non-covalent FLT3 inhibitors (e.g., gilteritinib) and other covalent inhibitors (e.g., G856-8335) . Key distinctions:
Feature | This compound | G856-8335 |
---|---|---|
Target Residue | Cys695 | Cys695/Cys828 |
Reaction Type | Michael addition | Michael addition |
Selectivity (FLT3 vs KIT) | >10-fold | <5-fold |
Chemical Stability and Reactivity
This compound’s acrylamide group is stable in plasma but reacts selectively with FLT3 due to:
Wissenschaftliche Forschungsanwendungen
Inhibition of FLT3 Mutations
FF-10101 has shown potent inhibitory effects against human AML cell lines with FLT3 internal tandem duplication (FLT3-ITD) and various mutant FLT3-expressing cell lines. Specifically, it has been effective against:
- MOLM-13
- MOLM-14
- MV4-11
In preclinical studies, this compound demonstrated an IC50 value of 0.20 nM for wild-type FLT3 and 0.16 nM for FLT3-D835Y mutations, indicating high potency against these targets .
Efficacy Against Resistance Mutations
This compound is particularly noteworthy for its effectiveness against mutations that confer resistance to other FLT3 inhibitors, such as quizartinib. This includes:
- D835Y
- F691L
- Y842C/H
In mouse models implanted with cells expressing these mutations, this compound significantly inhibited tumor growth, showcasing its potential as a therapeutic agent for patients with resistant AML .
Clinical Evaluations
This compound is currently undergoing clinical trials (NCT03194685) to evaluate its safety and efficacy in patients with relapsed or refractory AML. Preliminary results have shown a composite complete response rate of 10% and an overall response rate of 12.5% among participants previously treated with other FLT3 inhibitors .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound indicates a favorable absorption and distribution in patients. The recommended phase 2 dose was established at 75 mg administered twice daily, with manageable side effects such as diarrhea and QT prolongation being noted .
Table 1: In Vitro Activity of this compound Against FLT3 Mutations
Mutation Type | IC50 (nM) |
---|---|
Wild-type FLT3 | 0.20 |
FLT3-D835Y | 0.16 |
FLT3-F691L | Not specified |
Other Kinases | Varies |
Table 2: Clinical Response Rates in Phase 1 Trials
Response Type | Percentage (%) |
---|---|
Composite Complete Response | 10 |
Overall Response Rate | 12.5 |
Case Study 1: Efficacy in Resistant AML
A study involving a cohort of patients with relapsed AML who had previously failed treatment with quizartinib showed that this compound could induce partial remission in several cases despite the presence of resistant mutations. This highlights its potential as a next-generation therapy for difficult-to-treat populations .
Case Study 2: Safety and Tolerability
In the ongoing clinical trials, this compound has been well-tolerated among participants, with manageable side effects allowing for continued administration without significant interruptions in treatment schedules .
Wirkmechanismus
FF-10101-01 exerts its effects by forming a covalent bond with the cysteine residue at position 695 of FLT3 . This irreversible inhibition prevents the activation of FLT3 and its downstream signaling pathways, which are crucial for the proliferation and survival of AML cells . The compound is effective against most types of FLT3 activating mutations and is minimally vulnerable to resistance induced by FLT3 ligand .
Vergleich Mit ähnlichen Verbindungen
FF-10101-01 ist einzigartig in seiner irreversiblen Hemmung von FLT3 durch kovalente Bindung mit dem Cysteinrest . Ähnliche Verbindungen umfassen Quizartinib und Gilteritinib, die ebenfalls FLT3-Inhibitoren sind, aber anfällig für Resistenzmutationen sind . This compound-01 hat eine Wirksamkeit gegen eine breitere Palette von FLT3-Mutationen gezeigt, einschließlich derer, die gegenüber anderen Inhibitoren resistent sind .
Vorbereitungsmethoden
Die Synthese von FF-10101-01 beinhaltet die Bildung einer kovalenten Bindung mit dem Cysteinrest in der Nähe des aktiven Zentrums von FLT3 . Die Syntheseroute beinhaltet die Einarbeitung einer Acryloylgruppe, die diese kovalente Bindung ermöglicht . Spezifische Details zu den industriellen Produktionsverfahren sind in der öffentlichen Domäne nicht leicht verfügbar.
Eigenschaften
CAS-Nummer |
1472797-69-5 |
---|---|
Molekularformel |
C29H38N8O2 |
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
N-[1-[5-[2-(4-cyanoanilino)-4-(propylamino)pyrimidin-5-yl]pent-4-ynylamino]-1-oxopropan-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide |
InChI |
InChI=1S/C29H38N8O2/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35) |
InChI-Schlüssel |
HJFSVYUFOXAVAA-UHFFFAOYSA-N |
SMILES |
CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N |
Isomerische SMILES |
CCCNC1=NC(=NC=C1C#CCCCNC(=O)[C@H](C)N(C)C(=O)/C=C/CN(C)C)NC2=CC=C(C=C2)C#N |
Kanonische SMILES |
CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
FF-10101; FF 10101; FF10101. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.